molecular formula C13H19N3O3 B1465271 tert-Butyl 4-oxo-4-(5-pyrimidinyl)butylcarbamate CAS No. 914954-36-2

tert-Butyl 4-oxo-4-(5-pyrimidinyl)butylcarbamate

Cat. No. B1465271
CAS No.: 914954-36-2
M. Wt: 265.31 g/mol
InChI Key: XOBHSRUPWLVQLT-UHFFFAOYSA-N
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Patent
US07807691B2

Procedure details

Cool a solution of 5-bromopyrimidine (7.63 g, 48.0 mmol) in tetrahydrofuran (375 mL) to −100° C., and add slowly n-butyllithium (2.5 M in hexanes, 17.8 mL, 44.5 mmol), keeping the temperature below −90° C. Stir the reaction for 30 min at −100° C. Cool a solution of 1-(tert-butoxycarbonyl)-2-pyrrolidinone (8.08 g, 43.6 mmol) in tetrahydrofuran (100 mL) to −78° C. and add to the reaction mixture with a cannula. Stir the reaction at −100° C. for 30 min, then add a 2 M solution of hydrogen chloride in diethyl ether (25 mL, 50 mmol). Allow the reaction to warm to room temperature and add dichloromethane (500 mL) and water (500 mL). Separate the layers and extract the aqueous layer with dichloromethane (2×250 mL). Combine the organic portions and wash with brine (400 mL), dry over magnesium sulfate, filter, and evaporate under reduced pressure to afford a crude mixture (10.98 g). Purify by flash chromatography (two stacked 120 g RediSep silica gel columns, 0:100 to 30:70 gradient of [90:10:1 dichloromethane:methanol:concentrated ammonium hydroxide]:dichloromethane) to provide an impure mixture containing the product (5.35 g, ˜35%) which is used without further purification. MS (APCI+): 148 [C13H19N3O3—C5H8O2—H2O+H]+; 1H NMR (300 MHz, CDCl3): δ 9.36 (s, 1H), 9.22 (s, 2H), 4.63 (br s, 1H), 3.19-3.29 (m, 2H), 3.04 (t, J=7.0 Hz, 2H), 1.97 (quintet, J=6.8 Hz, 2H), 1.41 (s, 9H).
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
7.63 g
Type
reactant
Reaction Step Two
Quantity
375 mL
Type
solvent
Reaction Step Two
Quantity
17.8 mL
Type
reactant
Reaction Step Three
Quantity
8.08 g
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Four
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
25 mL
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[N:4][CH:5]=[N:6][CH:7]=1.C([Li])CCC.[C:13]([O:17][C:18]([N:20]1[CH2:24][CH2:23][CH2:22][C:21]1=[O:25])=[O:19])([CH3:16])([CH3:15])[CH3:14].Cl.C(OCC)C>O1CCCC1.O.ClCCl>[C:13]([O:17][C:18](=[O:19])[NH:20][CH2:24][CH2:23][CH2:22][C:21](=[O:25])[C:2]1[CH:3]=[N:4][CH:5]=[N:6][CH:7]=1)([CH3:16])([CH3:14])[CH3:15]

Inputs

Step One
Name
Quantity
500 mL
Type
solvent
Smiles
O
Name
Quantity
500 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
7.63 g
Type
reactant
Smiles
BrC=1C=NC=NC1
Name
Quantity
375 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
17.8 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Four
Name
Quantity
8.08 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1C(CCC1)=O
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1
Step Five
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
25 mL
Type
reactant
Smiles
C(C)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
Stir
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the temperature below −90° C
CUSTOM
Type
CUSTOM
Details
the reaction for 30 min at −100° C
Duration
30 min
ADDITION
Type
ADDITION
Details
add to the reaction mixture with a cannula
STIRRING
Type
STIRRING
Details
Stir
CUSTOM
Type
CUSTOM
Details
the reaction at −100° C. for 30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
the reaction
CUSTOM
Type
CUSTOM
Details
Separate the layers
EXTRACTION
Type
EXTRACTION
Details
extract the aqueous layer with dichloromethane (2×250 mL)
WASH
Type
WASH
Details
Combine the organic portions and wash with brine (400 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filter
CUSTOM
Type
CUSTOM
Details
evaporate under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(NCCCC(C=1C=NC=NC1)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 10.98 g
YIELD: CALCULATEDPERCENTYIELD 94.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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